Product packaging for Iobenguane i-124(Cat. No.:CAS No. 119159-02-3)

Iobenguane i-124

Cat. No.: B1242959
CAS No.: 119159-02-3
M. Wt: 272.09 g/mol
InChI Key: PDWUPXJEEYOOTR-JMWSGNKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, this compound is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN3 B1242959 Iobenguane i-124 CAS No. 119159-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119159-02-3

Molecular Formula

C8H10IN3

Molecular Weight

272.09 g/mol

IUPAC Name

2-[(3-(124I)iodanylphenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3

InChI Key

PDWUPXJEEYOOTR-JMWSGNKWSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[124I])CN=C(N)N

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Origin of Product

United States

Production and Radiophysical Characteristics of Iodine 124

Iodine-124 is a positron-emitting radioisotope of iodine that has garnered significant interest for use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Its production is primarily achieved through cyclotron-based nuclear reactions. A common and extensively used method is the proton bombardment of an enriched Tellurium-124 (¹²⁴Te) target, inducing a (p,n) reaction. mdpi.comnih.gov Another production route involves the deuteron (B1233211) bombardment of ¹²⁴Te, resulting in a (d,2n) reaction, which can yield higher amounts of ¹²⁴I. scispace.comresearchgate.net Other, less common, production reactions have also been explored, including those involving antimony (Sb) targets. mdpi.comnih.gov

To ensure high purity of the final ¹²⁴I product, it is crucial to use highly enriched ¹²⁴Te target material (greater than 99%). mdpi.commdpi.com This is because the natural isotopic composition of tellurium contains other isotopes that, when irradiated, can produce undesirable iodine radioisotopes as contaminants. mdpi.commdpi.com For instance, the presence of Tellurium-125 in the target can lead to the formation of Iodine-125, an impurity that can affect the quality of the final product. nih.govmdpi.com Similarly, the ¹²⁴Te(p,2n)¹²³I reaction can produce Iodine-123 as an impurity. nih.gov

Once produced, the ¹²⁴I must be chemically separated from the tellurium target material. This is often accomplished through a process called dry distillation, where the irradiated target is heated, causing the volatile radioiodine to be released and subsequently trapped. scispace.comosti.gov

Below is a table summarizing various production reactions for Iodine-124:

Iodine-124 Production Reactions

Target Nuclide Projectile Nuclear Reaction
¹²⁴Te Proton (p) ¹²⁴Te(p,n)¹²⁴I
¹²⁴Te Deuteron (d) ¹²⁴Te(d,2n)¹²⁴I
¹²⁵Te Proton (p) ¹²⁵Te(p,2n)¹²⁴I
¹²³Te Deuteron (d) ¹²³Te(d,n)¹²⁴I
¹²¹Sb Alpha (α) ¹²¹Sb(α,n)¹²⁴I
¹²³Sb Alpha (α) ¹²³Sb(α,3n)¹²⁴I
¹²³Sb Helium-3 (³He) ¹²³Sb(³He,2n)¹²⁴I

Iodine-124 possesses distinct radiophysical properties that are critical to its application in PET imaging. It decays via two primary modes: positron emission (β+) and electron capture. osti.gov Notably, only about 23% of its decays result in positron emission, which is the process that allows for PET imaging. researchgate.netmdpi.commdpi.com This is a lower positron abundance compared to more common PET isotopes like Fluorine-18, which has a positron abundance of approximately 97%. mdpi.comresearchgate.net

The positrons emitted by ¹²⁴I also have relatively high energy. nih.govacs.org This, along with the complex decay scheme that includes the emission of high-energy gamma rays, can present challenges for imaging and may require specialized correction methods to ensure accurate quantification. mdpi.comresearchgate.netnih.gov

The key radiophysical characteristics of Iodine-124 are detailed in the table below:

Radiophysical Properties of Iodine-124

Property Value
Half-Life 4.18 days
Decay Mode Positron Emission (β+), Electron Capture
Positron Abundance ~23%
Maximum Positron Energy 2.138 MeV
Mean Positron Energy 0.975 MeV

Data sourced from multiple references. researchgate.netmdpi.comontosight.ai

Half Life Considerations for Longitudinal Preclinical Imaging Studies with Iodine 124

A significant advantage of Iodine-124 for preclinical research is its relatively long half-life of 4.18 days. nih.govnih.goviba-radiopharmasolutions.com This extended half-life is particularly beneficial for longitudinal imaging studies, which involve tracking biological processes over several days or even weeks. acs.orgmdpi.com Many other commonly used PET isotopes, such as Carbon-11 (half-life of ~20 minutes) and Fluorine-18 (half-life of ~110 minutes), have much shorter half-lives, which limits their use to shorter-term studies. nih.govmdpi.com

The 4.18-day half-life of ¹²⁴I allows researchers to:

Monitor slow pharmacokinetic processes: It is well-suited for studying the biodistribution and clearance of large molecules like monoclonal antibodies, which can take several days to localize in tumors or other target tissues. mdpi.comnih.gov

Conduct sequential imaging: The same animal can be imaged at multiple time points, providing a more complete picture of the dynamic biological process under investigation. researchgate.netacs.org This reduces the number of animals needed for a study and improves the statistical power of the data.

Track cell migration over extended periods: The long half-life of ¹²⁴I makes it a valuable tool for tracking the fate of labeled cells in vivo for up to a week or more. nih.govacs.org

The ability to perform these types of long-term studies is crucial for the development and evaluation of new therapeutic agents and cell-based therapies. nih.gov While the long half-life is a major asset, it also contributes to a higher radiation dose to the subject compared to shorter-lived isotopes, a factor that is carefully considered in the design of preclinical studies. nih.govmdpi.com

The table below compares the half-lives of Iodine-124 with other relevant iodine isotopes:

Half-Lives of Select Iodine Isotopes

Isotope Half-Life
Iodine-123 (¹²³I) 13.2 hours
Iodine-124 (¹²⁴I) 4.18 days
Iodine-125 (¹²⁵I) 59.4 days
Iodine-131 (¹³¹I) 8.02 days

Data sourced from multiple references. nih.govresearchgate.netnih.govmdpi.com

Radiochemistry and Synthesis of Iobenguane I 124

Precursor Synthesis and Optimization for Iodine-124 Labeling

The foundation of successful Iobenguane (B1672009) I-124 radiosynthesis lies in the design and preparation of a suitable precursor molecule. This precursor is engineered to facilitate the efficient and regioselective attachment of the iodine-124 atom to the aromatic ring of the benzylguanidine structure.

Stannylated precursors are widely employed in the synthesis of radioiodinated aromatic compounds, including Iobenguane I-124. researchgate.net These precursors typically contain a trialkylstannyl group, such as trimethylstannyl (-Sn(CH₃)₃) or tributylstannyl (-Sn(C₄H₉)₃), attached to the meta-position of the benzyl (B1604629) ring where the radioiodine is to be introduced. The carbon-tin bond is readily cleaved during electrophilic substitution, allowing for the high-yield incorporation of iodine-124. mdpi.com

One advanced approach involves the use of stannylated polymers as precursors. google.comgoogle.com In this method, a monomer containing the stannylated benzylguanidine structure is polymerized. This polymeric precursor offers potential advantages in purification, as the polymer's properties differ significantly from the final small-molecule product. However, a significant challenge with all stannylated precursors is the potential for contamination of the final product with toxic organotin byproducts. researchgate.netgoogle.com Research has focused on developing purification methods, such as fluorous solid-phase extraction, and optimizing precursor handling—for instance, under inert atmospheres—to minimize tin contamination and ensure the pharmaceutical-grade purity of the final radiolabeled iobenguane. researchgate.netgoogle.com

The development of "no-carrier-added" (NCA) or high specific activity (HSA) formulations of radioiodinated iobenguane is a critical optimization. snmjournals.orgresearchgate.net Specific activity refers to the ratio of radioactive molecules to non-radioactive (carrier) molecules. In conventional preparations, a large excess of non-radioactive iobenguane is present, which can compete with the radiolabeled molecules for binding to the norepinephrine (B1679862) transporter (NET). snmjournals.org This competition can reduce the imaging signal in target tissues and potentially increase the risk of pharmacological side effects. google.com

To achieve NCA or HSA status, solid-phase precursors have been developed. snmjournals.org These precursors allow for radioiodination reactions where virtually all the iobenguane molecules in the final preparation are labeled with iodine-124. This approach maximizes the specific activity, enhancing the tracer's uptake in target cells and improving image quality. snmjournals.org While a no-carrier-added formulation for I-131 iobenguane was developed, its production was later discontinued, highlighting the challenges in manufacturing and supply for these advanced radiopharmaceuticals. nih.govcore.ac.uk

Design and Selection of Stannylated Precursors for this compound Radiosynthesis

Radiosynthetic Methodologies for Iodine-124 Iobenguane

Several chemical strategies have been established for incorporating iodine-124 into the iobenguane precursor. The choice of method depends on factors such as precursor type, desired specific activity, and available equipment.

Oxidative radioiododestannylation is a cornerstone method for producing radioiodinated pharmaceuticals like this compound. mdpi.com The reaction involves the electrophilic substitution of a stannyl (B1234572) group (e.g., tributylstannyl) on the aromatic ring of the precursor with radioactive iodide. researchgate.net The process requires an oxidizing agent to convert the nucleophilic iodide ([¹²⁴I]I⁻) into an electrophilic iodine species (e.g., [¹²⁴I]I⁺). nih.gov

Commonly used oxidizing agents include hydrogen peroxide in acetic acid or peracetic acid. nih.govresearchgate.net The reaction with a solid-state precursor can be performed at elevated temperatures (e.g., 85°C) to achieve near-quantitative radiochemical yields. snmjournals.orgresearchgate.net Following the reaction, purification is essential to remove the oxidizing agents, unreacted iodide, and, most importantly, the toxic organotin byproducts, often accomplished using techniques like cation-exchange chromatography. researchgate.netsnmjournals.org

ParameterFindingSource(s)
Method Oxidative Radioiododestannylation mdpi.com
Precursor Stannylated precursor (e.g., trialkylstannyl-MIBG) researchgate.net
Reagents [¹²⁴I]NaI, Oxidizing Agent (e.g., H₂O₂, peracetic acid) nih.govresearchgate.net
Conditions Elevated temperature (e.g., 85°C) snmjournals.orgresearchgate.net
Key Challenge Removal of toxic organotin byproducts researchgate.netgoogle.com

Nucleophilic halogen exchange represents an alternative pathway for radioiodination. nih.gov In this method, a precursor molecule containing a different halogen, typically bromine or chlorine, at the meta-position is used. The radioiodide anion ([¹²⁴I]I⁻) acts as a nucleophile, displacing the existing halogen on the aromatic ring. mdpi.com

These reactions often require high temperatures (100–200 °C) and may be conducted in organic solvents like propylene (B89431) glycol. nih.govmdpi.com A primary drawback of this method, particularly when using a non-radioactive iodo-precursor (isotopic exchange), is the difficulty in separating the starting material from the final radiolabeled product, which can result in lower specific activity. nih.gov When starting from a bromo-precursor, separation is more feasible, but the reaction conditions can be harsh, potentially degrading sensitive molecules. mdpi.com

To overcome the often harsh conditions required for uncatalyzed nucleophilic exchange, copper(I)-assisted methods have been developed. nih.govresearchgate.net The addition of a copper(I) salt acts as a catalyst, facilitating the nucleophilic substitution of a halogen (isotopic or non-isotopic exchange) with radioiodine under milder conditions. mdpi.comresearchgate.net

This technique has been successfully applied to the synthesis of various radioiodinated radiopharmaceuticals. researchgate.net The reaction can be performed in a "kit-like" preparation, where reagents such as SnSO₄ and gentisic acid are used to maintain the copper in its active Cu(I) state. researchgate.net This method allows for the efficient, one-pot synthesis of this compound, improving the practicality and accessibility of the radiopharmaceutical's production. researchgate.netresearchgate.net

MethodCatalystKey FeatureSource(s)
Uncatalyzed Halogen Exchange NoneOften requires harsh conditions (high temperature) mdpi.com
Copper(I)-Assisted Substitution Cu(I) saltsMilder reaction conditions; can be performed as a one-pot "kit" preparation researchgate.netresearchgate.net

Direct and Indirect Labeling Strategies for this compound Derivatives

The incorporation of the radioactive iodine-124 isotope into the iobenguane molecule can be achieved through both direct and indirect labeling methods. mdpi.comresearchgate.net

Direct Labeling: This approach involves the direct substitution of an atom or group on the iobenguane precursor with iodine-124. ufrj.br A common method is electrophilic radioiodination, where an oxidizing agent is used to convert radioiodide into a reactive electrophilic species that then attaches to an activated position on an aromatic ring of the precursor molecule. mdpi.comresearchgate.net Another direct method is the isotope exchange reaction, where a non-radioactive iodine atom in the precursor molecule is swapped with a radioactive iodine isotope. scirp.orgmdpi.com This is often performed at elevated temperatures. scirp.org

Indirect Labeling: In contrast, indirect labeling utilizes a prosthetic group or bifunctional chelating agent. mdpi.comresearchgate.netnih.gov This prosthetic group is first radiolabeled with iodine-124 and then conjugated to the iobenguane molecule. nih.gov This strategy is particularly useful when the target molecule is sensitive to the harsh conditions that can be associated with direct labeling methods. nih.gov

Labeling StrategyDescriptionKey Features
Direct Labeling Direct attachment of I-124 to the iobenguane precursor.Involves methods like electrophilic substitution and isotope exchange.
Indirect Labeling I-124 is first attached to a prosthetic group, which is then conjugated to the iobenguane molecule.Protects the target molecule from potentially damaging reaction conditions.

Emerging Click Chemistry and Enzyme-Mediated Approaches in this compound Synthesis

More recent advancements in radiochemistry have introduced novel and efficient methods for the synthesis of this compound.

Click Chemistry: This field of chemistry emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be adapted for radioiodination. nih.gov These reactions are known for their mild conditions and high efficiency, making them attractive for the synthesis of radiopharmaceuticals. nih.govresearchgate.net

Enzyme-Mediated Approaches: Enzymes can be utilized to catalyze the radioiodination process under gentle conditions. mdpi.comresearchgate.net For instance, enzymes like lactoperoxidase can be used to oxidize radioiodide, facilitating its incorporation into a precursor molecule. This method offers high specificity and can help preserve the biological activity of sensitive molecules.

Synthesis ApproachDescriptionAdvantages
Click Chemistry Utilizes highly efficient and specific reactions, such as CuAAC.Mild reaction conditions, high yields, minimal byproducts. nih.gov
Enzyme-Mediated Employs enzymes to catalyze the radioiodination reaction.High specificity, gentle reaction conditions. mdpi.comresearchgate.net

Purification and Quality Control for Radiochemical Purity and Specific Activity of this compound

Following synthesis, rigorous purification and quality control measures are essential to ensure the final product is safe and effective for its intended use.

Purification: High-performance liquid chromatography (HPLC) is a standard and crucial technique for purifying the synthesized this compound. snmjournals.orgsnmjournals.orgresearchgate.net This method separates the desired radiolabeled compound from unreacted precursors, byproducts, and other impurities. mdpi.comsnmjournals.org A common approach involves using a reversed-phase column. snmjournals.orgsnmjournals.org

Quality Control: Several analytical techniques are employed to assess the quality of the final this compound product.

Radiochemical Purity: This is a measure of the proportion of the total radioactivity that is present in the desired chemical form of this compound. Thin-layer chromatography (TLC) and HPLC are routinely used to determine radiochemical purity. snmjournals.orgnih.gov For clinical use, the radiochemical purity should typically be very high, often exceeding 98%. snmjournals.org

Specific Activity: This refers to the amount of radioactivity per unit mass of the compound (e.g., MBq/nmol or mCi/mg). snmjournals.orgresearchgate.net High specific activity is often desirable to minimize the administered mass of the compound while achieving the necessary radioactive signal. researchgate.net Studies have reported achieving specific activities of approximately 80 MBq/nmol. snmjournals.org

Quality Control ParameterAnalytical Method(s)Typical Specification
Radiochemical Purity HPLC, TLC> 98% snmjournals.org
Specific Activity Calculated from radioactivity and mass measurementse.g., ~80 MBq/nmol snmjournals.org

In Vitro Stability of this compound Radiopharmaceutical Formulations

The stability of the this compound formulation is critical to ensure that it remains in its intended chemical form from the time of preparation until its use.

Formulations of this compound are often buffered and may contain stabilizers to prevent degradation. For instance, the use of an acetate-buffered saline solution has been shown to maintain the stability of an I-124 labeled compound for at least 48 hours. snmjournals.org The addition of antioxidants, such as ascorbic acid, can also be employed to prevent deiodination, which is a potential degradation pathway. snmjournals.org The pH of the solution is another important factor that can influence stability. snmjournals.org For example, some formulations are maintained at a pH between 4.5 and 5.5. snmjournals.org Commercially available preparations of iobenguane labeled with other iodine isotopes have demonstrated stability for up to 60 hours after synthesis. nih.gov

Formulation Component/ParameterPurpose
Buffered Saline Maintain pH and tonicity. snmjournals.org
Ascorbic Acid Antioxidant to prevent deiodination. snmjournals.org
Controlled pH Optimize stability. snmjournals.orgsnmjournals.org

Molecular and Cellular Mechanisms of Iobenguane Action

Norepinephrine (B1679862) Transporter (NET) Targeting by Iobenguane (B1672009)

The primary mechanism by which iobenguane localizes in specific tissues is through its interaction with the norepinephrine transporter (NET). wikipedia.orgnih.gov NET is a protein found on the surface of certain nerve cells and neuroendocrine tumor cells that is responsible for the reuptake of norepinephrine from the synaptic cleft. patsnap.comnih.gov

Structural Analogy of Iobenguane to Norepinephrine

Iobenguane's effectiveness stems from its structural similarity to norepinephrine. patsnap.comopenmedscience.com This structural mimicry allows it to be recognized and transported by NET. openmedscience.com Iobenguane is an aralkylguanidine, a derivative of guanethidine, and functions as an analog to norepinephrine, enabling it to be taken up and accumulated in tissues with high sympathetic innervation through the same pathways as norepinephrine. drugs.comrxlist.comlantheus.com

Investigation of Iobenguane I-124 Affinity for NET Sites

The affinity of iobenguane for NET is a critical factor in its use for imaging and therapy. snmjournals.org The uptake process is an active transport mechanism, particularly at low concentrations typical for diagnostic purposes. medicines.org.ukhpra.iehpra.ie This high-affinity uptake ensures the selective accumulation of iobenguane in tissues that express NET, such as neuroendocrine tumors. openmedscience.com It has been noted that certain substances, like cocaine and desmethylimipramine, can inhibit this uptake mechanism. medicines.org.ukhpra.iehpra.ieperlamar.iealphatech.co.nz Research into high-specific-activity (HSA) I-123-iobenguane has been conducted to evaluate its uptake and retention, with findings suggesting that a higher specific activity is a crucial aspect of its efficacy. snmjournals.orgsnmjournals.org

Cellular Uptake and Intracellular Sequestration Mechanisms of Iobenguane

Once in the vicinity of target cells, iobenguane is actively transported into the cell and subsequently stored within intracellular vesicles.

Active Transport Pathways for Iobenguane Uptake

The primary active transport pathway for iobenguane is the norepinephrine transporter (NET). patsnap.comnih.gov This transporter-mediated uptake is a sodium-dependent process. idrblab.net However, at higher concentrations, such as those used in therapeutic applications, passive diffusion processes may also play a role in its uptake. hpra.ie Studies have indicated that other transporters, such as the organic cation/carnitine transporter (OCTN) and organic cation transporters (OCT), may also be involved in iobenguane uptake. researchgate.net

Granular Storage within Adrenal Medullary Chromaffin Cells and Adrenergic Neurons

Following its transport into the cell, a portion of the intracellular iobenguane is actively transferred into storage granules. medicines.org.ukhpra.iehpra.ieperlamar.iealphatech.co.nz This process is similar to how norepinephrine is stored in chromaffin granules in the adrenal medulla and presynaptic vesicles in adrenergic neurons. fda.govnih.govdrugs.com The accumulation of iobenguane within these granules is facilitated by vesicular monoamine transporters (VMATs). nih.gov This sequestration within storage vesicles contributes to the retention of iobenguane in target tissues. nih.govdrugs.com The uptake in tumors is proportional to the number of neurosecretory granules. nih.gov

Molecular Interactions of Iobenguane with Biogenic Amine Transport Systems Beyond NET

While NET is the primary transporter for iobenguane, there is evidence suggesting interactions with other biogenic amine transport systems.

The vesicular monoamine transporter (VMAT) is crucial for packaging monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine into synaptic vesicles. wikipedia.orgnih.gov VMATs, specifically VMAT1 and VMAT2, are responsible for the active removal of these amines from the cytoplasm and their storage in vesicles, a process driven by a proton gradient. nih.gov Iobenguane is also a substrate for VMAT and is stored in these vesicular granules. nih.gov It's important to note that all currently known drugs that bind to VMAT act as inhibitors of its function. psychiatrictimes.com

Research has also explored the role of other transporters in iobenguane uptake. While NET is the main player, studies have suggested potential involvement of other monoamine transporters. researchgate.net The broader family of biogenic amine transporters, which are responsible for clearing neurotransmitters like dopamine and serotonin, are known to interact with various psychoactive agents. nih.gov The regulation of these transporters is a complex process involving protein kinase C activation and phosphorylation. nih.gov

Below is a table summarizing the key transporters and their role in Iobenguane's mechanism of action.

TransporterFunctionRole in Iobenguane Action
Norepinephrine Transporter (NET) Reuptake of norepinephrine from the synaptic cleft. patsnap.comPrimary transporter for iobenguane uptake into adrenergic neurons and neuroendocrine tumor cells. wikipedia.orgnih.gov
Vesicular Monoamine Transporter (VMAT) Transports monoamine neurotransmitters into synaptic vesicles for storage. wikipedia.orgnih.govSequesters iobenguane within intracellular storage granules, contributing to its retention. nih.gov
Organic Cation/Carnitine Transporter (OCTN) Transports organic cations and carnitine.May be involved in the influx of iobenguane. researchgate.net
Organic Cation Transporter (OCT) Transports organic cations.Potentially involved in the influx of iobenguane. researchgate.net

Preclinical Evaluation and Imaging Methodologies of Iobenguane I 124

In Vitro Receptor Binding and Cellular Uptake Studies of Iobenguane (B1672009) I-124

The preclinical assessment of Iobenguane I-124 begins with in vitro studies to characterize its interaction with its biological target, the norepinephrine (B1679862) transporter (NET). [ 4 ] These studies are fundamental to understanding its specificity and the kinetics of its uptake into target cells.

Characterization of Specificity and Saturation Kinetics in Cell Lines

Iobenguane's mechanism of action is closely tied to the norepinephrine transporter. It is taken up by adrenergic neurons and neuroendocrine cells through the NET, a process that is crucial for its function as an imaging agent for tumors of neuroendocrine origin, such as neuroblastoma and pheochromocytoma. [ 4, 9 ]

Research indicates that Iobenguane has a high affinity for the norepinephrine transporter. In fact, its affinity for NET is higher than that of norepinephrine itself, with a reported Michaelis constant (K_m) of 0.31 µM for Iobenguane uptake compared to 1.8 µM for norepinephrine. [ 1 ] This high affinity ensures its preferential uptake in cells expressing NET. The uptake process is also sensitive to inhibitors of the vesicular monoamine transporter (VMAT), such as reserpine, which suggests that once inside the cell, Iobenguane is sequestered into storage vesicles, contributing to its retention. [ 1 ]

While specific saturation binding studies providing Bmax (maximum binding sites) and Kd (dissociation constant) values for this compound are not extensively detailed in publicly available literature, the kinetic data (K_m) for its uptake strongly supports a specific, saturable process consistent with transporter-mediated uptake. The principle of saturation kinetics implies that at high concentrations of Iobenguane, the transporters will become saturated, and the rate of uptake will reach a maximum. This is a critical consideration in the development of high-specific-activity formulations, where a lower mass of Iobenguane can lead to more efficient targeting of NET-expressing tissues. [ 3 ]

Competition Assays with Norepinephrine and Other Ligands

Competition assays are essential to confirm the specificity of Iobenguane's uptake via the norepinephrine transporter. In these assays, the uptake of radiolabeled Iobenguane is measured in the presence of varying concentrations of other compounds that are known to interact with the NET.

It has been demonstrated that drugs that interfere with norepinephrine uptake or deplete its stores can significantly reduce the accumulation of Iobenguane. [ 1 ] This competitive inhibition is the basis for understanding potential drug interactions that could lead to false-negative imaging results. Norepinephrine, as the endogenous ligand for NET, effectively competes with Iobenguane for uptake. [ 1 ]

While specific IC50 values (the concentration of a competing ligand that inhibits 50% of the specific binding of the radioligand) from competition assays between this compound and norepinephrine are not consistently reported across the literature, the principle is well-established. The higher affinity (lower K_m) of Iobenguane for NET compared to norepinephrine suggests that it is a potent competitor. [ 1 ] Studies have also shown that various other substances, including certain antidepressants and antihypertensive medications, can interfere with Iobenguane uptake, underscoring the specificity of the NET-mediated pathway. [ 10 ]

In Vivo Biodistribution and Pharmacokinetics in Animal Models

Following in vitro characterization, preclinical evaluation of this compound proceeds to in vivo studies in animal models to understand its distribution, retention, and clearance from the body over time.

Organ-Specific Uptake and Retention Dynamics in Non-Human Primates and Other Mammalian Species

While rodent models provide valuable initial data, preclinical studies in larger mammalian species, such as dogs and non-human primates, can offer pharmacokinetic data that is more translatable to humans. However, specific biodistribution studies of this compound in these species are not widely published.

Studies involving the administration of Iobenguane to dogs have been conducted, primarily focusing on toxicology. These studies have reported electrocardiographic (ECG) changes at high doses of Iobenguane sulfate, confirming its pharmacological activity in this species. [ 2 ] Lethal dose levels have also been established in dogs, indicating the importance of this model in safety assessment. [ 4 ]

Pharmacokinetic studies in cynomolgus monkeys with other compounds have highlighted the species-specific differences in drug metabolism and bioavailability, particularly concerning first-pass intestinal metabolism. [ 16 ] This underscores the complexity of extrapolating pharmacokinetic data from non-human primates to humans and suggests that while valuable, such studies must be interpreted with caution. At present, detailed organ-specific uptake and retention data for this compound in non-human primates remains a gap in the publicly available scientific literature.

Quantitative Analysis of this compound Accumulation in Preclinical Disease Models

A key application of this compound is in the imaging of neuroendocrine tumors. Preclinical disease models, especially murine xenografts of human neuroblastoma, are instrumental in evaluating its efficacy as a tumor-imaging agent. Quantitative analysis in these models often involves measuring the tumor uptake relative to background tissues, such as blood or muscle, to determine the tumor-to-background ratio.

Studies in mouse models of metastatic pheochromocytoma have demonstrated that treatment with histone deacetylase inhibitors can significantly increase the uptake of radioiodinated MIBG in tumor lesions. This enhancement of uptake provides a compelling rationale for combination therapies.

Increased Uptake of [¹²³I]MIBG in Mouse Pheochromocytoma Liver Metastases After Treatment
Treatment GroupTumor Uptake (%ID/g)Fold Increase
Untreated Control3.19 ± 0.4-
HDAC Inhibitor Treated9.5 ± 1.1~2.98

Data represents the mean ± standard error of the mean uptake in liver metastases. The study used [¹²³I]MIBG, but the principle of enhanced uptake is relevant to this compound. [ 14 ]

Furthermore, PET imaging with this compound allows for the non-invasive monitoring of tumor response to therapy. In human studies, which are informed by these preclinical models, the standardized uptake value (SUV) is a common metric for quantifying radiotracer accumulation. The mean peak SUV (SUVpeak) in pheochromocytoma lesions has been shown to be high, with varying retention over time.

Mean SUVpeak in Pheochromocytoma Lesions Over Time
Time PointMean SUVpeak
4 hours13.0
1 day13.3
2 days12.0
4-5 days9.2

Data from a clinical study of [¹²⁴I]m-iodobenzylguanidine PET/CT in patients with pheochromocytoma, provided here to illustrate the quantitative imaging potential informed by preclinical work. [ 21, 27 ]

Small-Animal Positron Emission Tomography (microPET) Imaging with this compound

MicroPET, a high-resolution positron emission tomography technology designed for small animal imaging, is instrumental in the preclinical evaluation of this compound. cun.essnmmi.org This non-invasive technique allows for the quantitative and repetitive assessment of biological functions in living animals, enabling longitudinal monitoring throughout an experimental study. cun.es

High-resolution microPET imaging of this compound in small animal models, typically mice, involves specific acquisition protocols to ensure image quality and quantitative accuracy.

A typical study involves the intravenous administration of this compound. nih.gov For instance, in a study using athymic mice with neuroblastoma xenografts, 3.07–4.84 MBq of I-124 iobenguane was administered via the tail vein. nih.gov

Dynamic or static imaging can be performed. Dynamic scans, often performed immediately after tracer injection, can capture the early pharmacokinetic profile of the radiotracer. snmjournals.org Static imaging is typically performed at multiple time points post-injection to assess biodistribution and tumor uptake over time. Common imaging time points in preclinical studies with I-124 iobenguane include 0.5, 2, 24, 52, and 96 hours post-injection. nih.govresearchgate.net This extended imaging window is facilitated by the 4.18-day half-life of I-124. mdpi.com

To maintain image quality, scan durations are adjusted based on the time point. For example, a dual-duration protocol might be used, with longer acquisition times at later time points to compensate for radioactive decay. nih.gov During imaging, animals are kept under anesthesia, commonly with isoflurane, to prevent movement artifacts. nih.govsnmjournals.org

The following table summarizes a typical acquisition protocol for this compound microPET/CT imaging in a murine model.

ParameterValue/DescriptionSource
Animal Model Athymic mice with neuroblastoma xenografts nih.gov
Radiotracer No-carrier-added I-124 iobenguane nih.gov
Administration Intravenous (tail vein) nih.gov
Imaging System Small animal microPET/CT scanner nih.gov
Imaging Time Points 0.5, 2, 24, 52, and 96 hours post-injection nih.gov
Anesthesia 2% Isoflurane nih.gov

Following data acquisition, images are reconstructed to generate a 3D representation of the radiotracer distribution. The choice of reconstruction algorithm significantly impacts image resolution and noise. iaea.org Commonly used algorithms in PET imaging include filtered backprojection (FBP), maximum likelihood expectation-maximization (MLEM), and ordered subset expectation-maximization (OSEM). aapm.orgresearchgate.net OSEM is an accelerated version of MLEM and is frequently implemented in commercial systems. iaea.orgaapm.org These iterative reconstruction methods can incorporate corrections for physical factors like attenuation, which is often achieved using co-registered CT data. nih.govsnmjournals.org

Quantitative analysis of the reconstructed images is crucial for evaluating radiotracer performance. This typically involves drawing regions of interest (ROIs) or volumes of interest (VOIs) on the images to measure radioactivity concentration in specific tissues or tumors. nih.govsnmjournals.org Co-registered CT images are often used to accurately delineate anatomical boundaries for these ROIs. nih.gov

A key metric derived from this analysis is the Standardized Uptake Value (SUV). The SUV normalizes the measured radioactivity concentration for the injected dose and the subject's body weight, providing a semi-quantitative measure of tracer uptake. radiologykey.commdanderson.org The SUV is calculated as the measured activity in a region normalized for body weight or surface area and the injected dose. radiologykey.com Different variations of SUV, such as SUVmax (maximum pixel value in an ROI) and SUVmean (average pixel value in an ROI), are often reported. nih.gov

Time-activity curves (TACs) are generated by plotting the SUV in a particular organ or tumor over the different imaging time points. nih.gov These curves provide valuable pharmacokinetic information, showing the uptake and clearance of the radiotracer over time. nih.gov

The performance of this compound as a targeted radiotracer is evaluated in relevant preclinical disease models, most notably neuroblastoma and pheochromocytoma, which are known to express the norepinephrine transporter (NET). aacrjournals.orgnih.gov

In a murine xenograft model of neuroblastoma, the uptake of I-124 iobenguane has been shown to correlate with the expression of the human norepinephrine transporter (hNET). nih.gov This demonstrates the tracer's specificity for its target. Studies have shown significant tumor uptake in hNET-expressing neuroblastoma models. nih.gov

The quantitative nature of I-124 iobenguane PET/CT allows for the assessment of tumor dosimetry, which can predict the radiation dose that would be delivered by therapeutic radionuclides like I-131 iobenguane. nih.gov For example, by following the uptake and retention of I-124 iobenguane in tumors for over 95 hours, researchers can estimate the potential therapeutic efficacy of I-131 iobenguane. nih.gov

The table below presents findings from a study evaluating I-124 iobenguane in a preclinical neuroblastoma model.

FindingDetailsSource
hNET Correlation I-124 iobenguane uptake correlated with hNET expression in neuroblastoma xenografts. nih.gov
Tumor Dosimetry Quantitative I-124 iobenguane PET/CT enabled the estimation of tumor radiation doses for potential I-131 iobenguane therapy. nih.gov
Predictive Value The methodology is considered a promising tool to predict tumor radiation doses with I-131 iobenguane therapy. nih.gov

Preclinical studies have also laid the groundwork for understanding the biodistribution and radiation dosimetry of I-124 iobenguane in normal organs, which is critical information for translating this imaging agent to clinical use. nih.govresearchgate.net For instance, research in mice has been used to estimate human-equivalent internal radiation doses to various organs. nih.gov

Comparative Analysis of Iobenguane I 124 with Other Radiotracers in Research

Comparison with Iodine-123 Iobenguane (B1672009) in Preclinical Imaging (e.g., SPECT vs. PET)

Iobenguane labeled with Iodine-123 ([¹²³I]I-MIBG) is a well-established single-photon emission computed tomography (SPECT) agent for imaging neuroendocrine tumors. openmedscience.comnih.gov The primary difference between [¹²⁴I]I-MIBG and [¹²³I]I-MIBG lies in the imaging modality they employ—Positron Emission Tomography (PET) and SPECT, respectively—which fundamentally impacts resolution, sensitivity, and quantitative accuracy.

PET imaging with [¹²⁴I]I-MIBG generally offers superior spatial resolution and sensitivity compared to SPECT imaging with [¹²³I]I-MIBG. tracercro.comnih.govoup.com PET scanners detect the two 511 keV gamma photons produced by positron annihilation, a process that allows for electronic collimation and results in a higher detection efficiency. iu.edu This inherent technological advantage of PET leads to clearer, more detailed images, which is particularly beneficial for visualizing small tumor lesions that might be missed with the lower resolution of SPECT. snmjournals.orgresearchgate.net

SPECT imaging, on the other hand, relies on mechanical collimators to determine the direction of single gamma photons, which significantly reduces the number of detected photons and, consequently, the sensitivity of the system. iu.edu While [¹²³I]I-MIBG with its 159 keV gamma emission is well-suited for SPECT, the images produced are inherently noisier and have lower spatial resolution than PET images. mdpi.comsnmjournals.org However, the use of a medium-energy (ME) collimator with [¹²³I] can improve image contrast by reducing septal penetration and scatter from higher-energy photons. researchgate.net

Table 1: General Comparison of PET and SPECT Imaging Modalities

FeaturePET ([¹²⁴I]I-MIBG)SPECT ([¹²³I]I-MIBG)
Imaging Principle Coincidence detection of two 511 keV photons iu.eduDetection of single gamma photons iu.edu
Collimation Electronic nih.govMechanical iu.edu
Spatial Resolution Higher tracercro.comoup.comLower iu.edusnmjournals.org
Sensitivity Higher tracercro.comnih.govLower iu.edusnmjournals.org
Image Noise Lower iu.eduHigher iu.edu

PET is widely recognized as a more quantitative imaging modality than SPECT. tracercro.comsnmjournals.org The data from [¹²⁴I]I-MIBG PET scans can be more readily and accurately converted into absolute units of radioactivity concentration (e.g., Becquerels per milliliter). This is crucial for applications such as dosimetry, where precise quantification of radiotracer uptake in tumors and normal organs is necessary to plan radionuclide therapy with agents like [¹³¹I]I-MIBG. snmjournals.orgsnmjournals.orguni-due.de The long half-life of Iodine-124 (4.2 days) is also advantageous for sequential imaging to assess pharmacokinetics and calculate radiation doses. snmjournals.orguni-due.defiu.edu

While quantitative SPECT is an active area of research and can achieve accuracy within ±10% under optimal conditions, it is generally considered less accurate than PET. snmjournals.org The challenges in SPECT quantification arise from factors like photon attenuation and scatter, which are more complex to correct for than in PET. snmjournals.org Therefore, for research applications requiring high quantitative accuracy, [¹²⁴I]I-MIBG PET is the preferred method. snmjournals.org

Resolution and Sensitivity Considerations

Comparative Assessment with Fluorine-18 Labeled Noradrenergic Tracers (e.g., [¹⁸F]F-MIBG, [¹⁸F]Fluoropropylbenzylguanidine)

Fluorine-18 ([¹⁸F]) labeled tracers targeting the norepinephrine (B1679862) transporter (NET) have emerged as promising alternatives to radioiodinated MIBG for PET imaging.

The synthesis of [¹⁸F]-labeled tracers and [¹²⁴I]I-MIBG presents different sets of challenges and advantages.

[¹⁸F]-labeled Tracers: Fluorine-18 is typically produced in a cyclotron and has a relatively short half-life of approximately 110 minutes. This short half-life necessitates rapid synthesis and purification processes and requires the imaging facility to be in close proximity to a cyclotron. However, the chemistry for incorporating [¹⁸F]fluoride into molecules is well-established, with methods like nucleophilic substitution. researchgate.net

[¹²⁴I]I-MIBG: Iodine-124 has a much longer half-life of 4.2 days, which allows for transportation over longer distances and facilitates imaging over several days to study tracer kinetics. mdpi.comsnmjournals.org However, the production of [¹²⁴I] can be more complex and may result in isotopic impurities, such as ¹²⁵I, which need to be controlled. mdpi.com The labeling of MIBG with radioiodine is often achieved through isotopic exchange reactions. researchgate.net

Preclinical studies have shown that [¹⁸F]-labeled NET tracers, such as [¹⁸F]metafluorobenzylguanidine ([¹⁸F]MFBG), can offer advantages over radioiodinated MIBG. [¹⁸F]MFBG has demonstrated higher contrast and the ability to detect additional lesions not seen with [¹²³I]I-MIBG imaging. researchgate.net This suggests a potential for improved sensitivity in detecting neuroendocrine tumors.

Both [¹²⁴I]I-MIBG and [¹⁸F]-labeled noradrenergic tracers target the norepinephrine transporter, giving them high specificity for neuroendocrine tumors that express this protein. openmedscience.comresearchgate.net The choice between these tracers in a research setting may depend on the specific goals of the study. The long half-life of [¹²⁴I]I-MIBG is ideal for longitudinal studies of tracer uptake and retention, as well as for pre-therapeutic dosimetry. snmjournals.orgsnmjournals.org The short half-life and favorable decay characteristics of [¹⁸F] may result in higher quality images for initial diagnosis and staging.

Radiochemical Synthesis Advantages and Disadvantages

Contrasting Iobenguane I-124 with Other PET Tracers for Neuroendocrine System Research (e.g., [¹¹C]Hydroxyephedrine, [¹⁸F]Fluoro-DOPA)

Other PET tracers are also utilized in neuroendocrine system research, each with its own mechanism of action and clinical utility.

[¹¹C]Hydroxyephedrine ([¹¹C]HED): This tracer is a catecholamine analog that also targets the norepinephrine transporter. nih.gov Studies have shown that [¹¹C]HED PET can be feasible and safe for imaging neuroendocrine tumors, with some reports indicating a higher lesion detection rate compared to [¹²³I]I-MIBG SPECT. nih.gov However, the very short half-life of Carbon-11 (approximately 20 minutes) severely restricts its use to centers with an on-site cyclotron and radiochemistry facility.

[¹⁸F]Fluoro-DOPA ([¹⁸F]FDOPA): This tracer targets the L-DOPA decarboxylase enzyme, which is involved in the synthesis of catecholamines. clinicalimagingscience.org [¹⁸F]FDOPA PET has shown high sensitivity for detecting certain neuroendocrine tumors, particularly pheochromocytomas and paragangliomas, and in some cases, it is considered superior to [¹²³I]I-MIBG scintigraphy. oup.comclinicalimagingscience.org However, its utility in other neuroendocrine tumors, like insulinomas in adults, may be limited. nih.gov A meta-analysis comparing [¹⁸F]FDOPA and ⁶⁸Ga-DOTA peptides for intestinal neuroendocrine tumors found that [¹⁸F]FDOPA showed a trend towards better lesion detection. nih.gov

Table 2: Comparison of PET Tracers for Neuroendocrine System Research

TracerTargetHalf-life of RadionuclideKey Research Applications
[¹²⁴I]Iobenguane Norepinephrine Transporter (NET) openmedscience.com4.2 days mdpi.comDosimetry for [¹³¹I]I-MIBG therapy, longitudinal uptake studies snmjournals.orguni-due.de
[¹¹C]Hydroxyephedrine Norepinephrine Transporter (NET) nih.gov~20 minutesImaging neuroendocrine tumors, requires on-site cyclotron nih.gov
[¹⁸F]Fluoro-DOPA L-DOPA Decarboxylase clinicalimagingscience.org~110 minutes snmjournals.orgImaging of pheochromocytomas, paragangliomas, and some intestinal NETs oup.comclinicalimagingscience.orgnih.gov

Advanced Imaging Physics and Quantification with Iodine 124 Pet

Phantom Studies for Image Quality Assessment and Optimization of Iobenguane (B1672009) I-124 PET

Phantom studies are crucial for evaluating and optimizing the performance of PET systems for ¹²⁴I imaging. These studies use objects of known size, shape, and radioactivity concentration to simulate clinical imaging scenarios, allowing for the objective assessment of image quality and the impact of different reconstruction parameters.

The Contrast-to-Noise Ratio (CNR) is a critical metric for assessing image quality, representing the ability to distinguish a radioactive lesion from the surrounding background noise. howradiologyworks.com Phantom studies have been conducted to compare the CNR of ¹²⁴I-Iobenguane PET with the more established ¹²³I-Iobenguane Single Photon Emission Computed Tomography (SPECT).

One such study utilized the NEMA-2007 image quality phantom with spheres of various sizes to simulate tumors. nih.gov The study calculated the Contrast Equivalent Activity Ratio (CEAR), which is the ratio of ¹²³I to ¹²⁴I activity concentration at which the CNR is equal for both modalities. The results demonstrated that for most reconstruction methods and sphere sizes, the CEAR was significantly high, indicating that ¹²⁴I-Iobenguane PET/CT can achieve superior image quality at an equivalent or even lower effective patient radiation dose compared to ¹²³I-Iobenguane SPECT/CT. nih.gov For instance, with Time-of-Flight (TOF) and Point-Spread-Function (PSF) modeling for ¹²⁴I reconstruction and attenuation and scatter-corrected ¹²³I reconstruction, the CEAR values were substantial across different sphere sizes. nih.gov

Sphere Size (mm)Contrast Equivalent Activity Ratio (CEAR)
1047.7
1325.6
1723.1
2214.6
2810.0
379.1
Data adapted from a phantom study comparing ¹²⁴I-mIBG PET/CT and ¹²³I-mIBG SPECT/CT. nih.gov

These findings suggest that the inherent advantages of PET technology, such as higher sensitivity, can overcome the challenges posed by ¹²⁴I's decay characteristics to provide better lesion detectability. nih.govoup.com

Modern PET scanners incorporate advanced reconstruction algorithms like Time-of-Flight (TOF) and Point-Spread-Function (PSF) modeling to enhance image quality. amegroups.orgd-nb.info TOF reconstruction uses the difference in arrival time of the two annihilation photons to better localize the event, while PSF modeling corrects for the inherent blurring of the PET system, improving spatial resolution and contrast. amegroups.orgnih.gov

Studies have shown that the application of PSF and TOF significantly improves image quality in ¹²⁴I PET. For example, a quantitative comparison of ¹²⁴I PET/CT and ¹³¹I SPECT/CT using a phantom found that lesion detectability was markedly better with PSF and TOF-reconstructed PET images. snmjournals.org The detectability equivalence percentage (DEP), the ¹²⁴I activity needed to match the detectability of a given ¹³¹I activity, was significantly lower for smaller spheres when using PSF TOF PET. snmjournals.org This indicates that a much lower activity of ¹²⁴I is sufficient to achieve similar or better lesion detection, particularly for small lesions. snmjournals.org

The use of iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), is standard. nih.govrichtlijnendatabase.nl However, the presence of high-energy prompt gamma rays from ¹²⁴I can affect the convergence of these algorithms. Research has demonstrated that for quantitative accuracy, especially in the presence of background radiation (as might be the case in simultaneous imaging with therapeutic radionuclides like ¹³¹I), a higher number of iterations during reconstruction is necessary to achieve convergence and avoid quantitative errors. nih.gov For a centered phantom, 25 iterations of a TOF reconstruction algorithm were needed to reach convergence in all regions. nih.gov

Cross-calibration is essential to ensure the quantitative accuracy of PET systems. This involves comparing the activity measured by the scanner with a known activity from a calibrated source, often measured in a dose calibrator. For ¹²⁴I, this process is complicated by its decay scheme.

To ensure the accuracy of quantitative values like the Standardized Uptake Value (SUV), PET/CT systems must be carefully calibrated for ¹²⁴I. This involves imaging phantoms with known concentrations of ¹²⁴I and comparing the results to other radionuclides, such as the standard ¹⁸F. researchgate.net Furthermore, when comparing imaging modalities, such as ¹²⁴I PET/CT and ¹²³I or ¹³¹I SPECT/CT, phantom studies are used to establish the relative performance in terms of lesion detectability and quantification under controlled conditions. nih.govsnmjournals.org This allows for a better understanding of the potential advantages and limitations of switching from SPECT to PET for Iobenguane imaging. nih.gov The process ensures that measurements are traceable to primary standards, which is fundamental for reliable dosimetry and multi-center trials. eanm.org

Impact of Reconstruction Algorithms: Time-of-Flight (TOF) and Point-Spread-Function (PSF) Modeling

Quantitative Accuracy and Contamination Management in Iodine-124 PET Imaging

Achieving high quantitative accuracy with ¹²⁴I PET is challenging due to the radionuclide's physical properties. The emission of prompt gamma photons simultaneously with positrons can lead to "gamma contamination," where these non-annihilation photons are incorrectly detected as true coincidence events. nih.gov

The decay of ¹²⁴I results in the emission of positrons (β+) and a cascade of prompt gamma (γ) rays, with a significant gamma emission at 603 keV. nih.govstanford.edu PET scanners are designed to detect 511 keV annihilation photons. If a prompt gamma photon's energy falls within the scanner's energy window, it can be detected in coincidence with a true 511 keV photon, creating a false event that degrades image quality and quantitative accuracy. nih.gov

Several strategies can be employed to mitigate these effects:

Narrow Coincidence Time Window: Using a short coincidence time window can help reject some of the random and scatter coincidences, including those involving prompt gammas. acs.orgresearchgate.net

Advanced Reconstruction Corrections: Modern reconstruction algorithms incorporate corrections for scatter and random events. Specific models can be developed to account for the unique contamination profile of ¹²⁴I. mdpi.com

Energy Window Optimization: While PET scanners have a primary energy window around 511 keV, careful optimization of this window can help to exclude some of the prompt gamma events, although this is limited by the energy resolution of the scanner's detectors. mdpi.com

Monte Carlo Simulations: These simulations can model the complex physics of ¹²⁴I decay and its interaction with the scanner, helping to develop and validate correction algorithms.

Preclinical imaging in animal models, such as murine xenografts, is vital for drug development and understanding in-vivo kinetics before human trials. researchgate.netfda.gov Absolute quantification of ¹²⁴I-Iobenguane in these models provides crucial data for dosimetry and assessing therapeutic potential. researchgate.net

Studies using murine xenograft models of neuroblastoma have demonstrated the feasibility of using ¹²⁴I-Iobenguane PET/CT to estimate human-equivalent internal radiation doses. researchgate.net These studies involve serial PET/CT scans over several days to measure the uptake and retention of the radiotracer in tumors and normal organs. researchgate.net The long 4.2-day half-life of ¹²⁴I is particularly well-suited for these longitudinal studies, which are necessary to capture the slow pharmacokinetics often associated with agents like Iobenguane. acs.orgfiu.edu

Strategies for Minimizing Gamma Contamination Effects from Iodine-124 Decay

Applications in Preclinical Dosimetry for Theranostic Development

The concept of theranostics, which combines diagnostic imaging and therapy using the same or similar molecules, has gained significant traction in nuclear medicine. dovepress.com A key aspect of this approach is the ability to perform pre-therapeutic dosimetry to personalize and optimize treatment. snmjournals.orgsnmjournals.org Iobenguane (mIBG), a norepinephrine (B1679862) analog, can be radiolabeled with different iodine isotopes for both imaging and therapy of neuroendocrine tumors. dovepress.com Specifically, Iodine-124 (¹²⁴I) has emerged as a promising positron-emitting radionuclide for pre-therapeutic dosimetry before therapy with Iodine-131 (¹³¹I) Iobenguane. snmjournals.orgviamedica.pl

The use of ¹²⁴I-Iobenguane with Positron Emission Tomography (PET) offers several advantages for dosimetry. viamedica.pl Its physical half-life of 4.2 days is comparable to the 8.02-day half-life of ¹³¹I, allowing for accurate prediction of the therapeutic isotope's behavior. viamedica.pl Furthermore, PET provides superior image quality and quantification capabilities compared to the scintigraphy techniques used with other iodine isotopes like Iodine-123 (¹²³I). snmjournals.orgviamedica.pl This allows for more precise estimation of the radiation dose that will be delivered to both tumors and healthy organs during ¹³¹I-Iobenguane therapy. viamedica.plnih.gov

Murine Xenograft Model Studies for Radiation Dose Estimation with Iodine-124 Iobenguane

Preclinical studies using murine xenograft models are crucial for estimating human-equivalent radiation doses and understanding the biodistribution of radiopharmaceuticals. In one such study, athymic mice with neuroblastoma xenografts were administered ¹²⁴I-Iobenguane and imaged using microPET/CT over 96 hours. nih.gov The pharmacokinetic data from various organs were then extrapolated to estimate human-equivalent internal radiation doses. nih.gov

The study found that the estimated mean effective dose for an adult male from ¹²⁴I-Iobenguane was 0.25 mSv/MBq. nih.gov This is significantly lower than the reported effective dose for ¹²⁴I-NaI (6.5 mSv/MBq), primarily due to thyroid-blocking measures used in ¹²⁴I-Iobenguane studies. nih.gov However, the estimated dose for ¹²⁴I-Iobenguane is considerably higher than that of ¹²³I-Iobenguane (0.019 mSv/MBq). viamedica.plnih.gov

Estimated Effective Doses of ¹²⁴I-Iobenguane in Different Age Groups nih.gov

Age GroupEffective Dose (mSv/MBq)
Newborn3.75
1-year-old1.92
5-year-old1.03
10-year-old0.58
15-year-old0.39
Adult Female0.34
Adult Male0.25

These preclinical findings underscore the importance of ¹²⁴I-Iobenguane PET as a tool for pre-therapy dosimetry, allowing for the careful planning of ¹³¹I-Iobenguane treatment, especially in pediatric patients who are more sensitive to radiation. nih.gov

Methodologies for Predicting Absorbed Doses in Preclinical Settings for Iodine-131 Iobenguane Therapy

The primary goal of using ¹²⁴I-Iobenguane in preclinical settings is to accurately predict the absorbed radiation doses of the subsequent ¹³¹I-Iobenguane therapy. This allows for personalized treatment planning to maximize the dose to the tumor while minimizing toxicity to healthy organs, particularly the bone marrow. snmjournals.org

Methodologies for this prediction involve several key steps:

Biodistribution Studies: Preclinical models, such as murine xenografts, are used to determine the uptake and retention of the radiopharmaceutical in various organs and tumors over time. aacrjournals.orgaacrjournals.org

Quantitative Imaging: Techniques like microPET/CT with ¹²⁴I-Iobenguane provide quantitative data on the tracer's distribution. viamedica.plsnmjournals.org This data is used to calculate the time-integrated activity in each source organ.

Dosimetry Calculations: The time-integrated activity data, combined with the physical properties of ¹³¹I, are used in dosimetry software, such as OLINDA/EXM, to calculate the absorbed doses to target and non-target tissues. nih.gov

Studies have demonstrated a clear correlation between the tumor-absorbed dose and the response to ¹³¹I-Iobenguane therapy. researchgate.net By using ¹²⁴I-Iobenguane PET for pre-therapeutic dosimetry, it is possible to identify patients who are most likely to benefit from ¹³¹I-Iobenguane therapy and to tailor the administered activity to achieve a therapeutic dose in the tumor while respecting the tolerance doses of critical organs. snmjournals.orgresearchgate.net

For instance, preclinical studies have been conducted to compare the efficacy and toxicity of different radiolabeled MIBG compounds. One study compared [²¹¹At]MABG with [¹³¹I]MIBG in murine xenograft models of neuroblastoma, extrapolating the data to estimate human absorbed doses. aacrjournals.orgaacrjournals.org Such comparative studies, informed by initial dosimetry with agents like ¹²⁴I-Iobenguane, are vital for the development of new and more effective radiopharmaceutical therapies.

Innovations and Future Directions in Iobenguane I 124 Research

Development of Novel Iobenguane (B1672009) I-124 Analogs with Enhanced Specificity or Kinetics

The quest for improved diagnostic accuracy has spurred the development of new Iobenguane I-124 analogs. The primary goals of these efforts are to enhance tumor-to-background ratios, accelerate clearance from non-target tissues, and increase the specificity of tumor uptake. Researchers are exploring modifications to the core iobenguane structure to optimize its interaction with the norepinephrine (B1679862) transporter (NET), which is highly expressed in neuroendocrine tumors. researchgate.net

One avenue of investigation involves the synthesis of analogs with altered lipophilicity. The size, charge, and lipophilicity of a radiolabeled compound are directly correlated with its specificity for a biological target. nih.gov By fine-tuning these properties, researchers aim to improve the pharmacokinetic profile, leading to faster localization in tumor tissue and more rapid clearance from the bloodstream and healthy organs.

Another area of focus is the development of high-specific-activity (HSA) formulations. snmjournals.org Traditional Iobenguane preparations may contain a significant amount of non-radioactive ("cold") iobenguane, which can compete with the radiolabeled tracer for binding to NET, potentially reducing image quality. HSA formulations, produced with carrier-free ¹²⁴I, minimize this competition, which could lead to more sensitive and accurate imaging, particularly for small lesions. snmjournals.org The development of solid-state precursors for radiosynthesis has shown promise in producing HSA ¹²³I-Iobenguane and is a process well-suited for ¹²⁴I as well. snmjournals.org

Research DirectionGoalPotential Advantage
Structural Modification Alter lipophilicity and chargeImproved pharmacokinetic profile, faster tumor localization, and clearance.
High-Specific-Activity (HSA) Formulation Minimize non-radioactive iobenguaneIncreased sensitivity and accuracy, especially for small tumors. snmjournals.org
Alternative Labeling Chemistry Develop more efficient and stable labeling methodsHigher radiochemical yields and more consistent product quality. snmjournals.org

Integration of this compound PET with Other Preclinical Imaging Modalities (e.g., MRI, Ultrasound)

To gain a more comprehensive understanding of tumor biology and the surrounding microenvironment, researchers are increasingly integrating ¹²⁴I-Iobenguane PET with other imaging techniques in preclinical studies. nih.govsnmmi.org This multimodal approach combines the functional information provided by PET with the anatomical detail offered by modalities like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).

Hybrid PET/CT imaging is already a standard in clinical practice and preclinical research, allowing for the precise localization of ¹²⁴I-Iobenguane uptake within the body. nih.govmdpi.com The anatomical reference from the CT scan helps to accurately delineate tumor boundaries and their relationship to adjacent structures. nih.gov

The integration of PET with MRI (PET/MRI) offers the advantage of superior soft-tissue contrast compared to CT, which is particularly beneficial for visualizing tumors in complex anatomical regions like the head and neck. mdpi.comoup.com MRI can also provide additional functional information, such as diffusion-weighted imaging, which can offer insights into tumor cellularity. mdpi.com Studies have shown that ¹²⁴I-PET/MR can offer comparable quantitative results to PET/CT and may even detect a higher number of lesions. mdpi.com

While less common, the combination of PET with ultrasound is also being explored. Ultrasound can provide real-time imaging and assess blood flow within tumors, offering complementary information to the metabolic data from PET. oup.com

Imaging ModalityInformation ProvidedBenefit of Integration with ¹²⁴I-Iobenguane PET
Computed Tomography (CT) High-resolution anatomical detail. nih.govPrecise localization of tracer uptake, improved delineation of tumor boundaries. nih.gov
Magnetic Resonance Imaging (MRI) Excellent soft-tissue contrast, functional information (e.g., diffusion). mdpi.comoup.comEnhanced visualization of tumors in complex anatomical areas, comprehensive tumor characterization. mdpi.com
Ultrasound Real-time imaging, blood flow assessment. oup.comComplementary functional information, potential for guiding interventions.

Pretargeting Strategies with this compound for Enhanced Tracer Delivery

A significant challenge in radionuclide imaging and therapy is achieving a high concentration of the radiopharmaceutical in the tumor while minimizing exposure to healthy tissues. nih.gov Pretargeting strategies represent an innovative approach to address this challenge. thno.org This multi-step method involves first administering a non-radioactive component that selectively binds to the tumor. This is followed by the injection of a smaller, radiolabeled molecule that rapidly finds and binds to the first component at the tumor site. nih.gov

In the context of ¹²⁴I-Iobenguane, pretargeting could involve a bispecific antibody. One arm of the antibody would target a tumor-specific antigen, while the other would be designed to capture a subsequently administered, small, fast-clearing molecule labeled with ¹²⁴I. nih.govthno.org This approach has the potential to significantly improve tumor-to-background ratios because the small, unbound radiolabeled molecule is quickly cleared from the body through the kidneys. nih.gov

Research has demonstrated that pretargeting can lead to substantially higher tumor uptake and clearer images compared to directly radiolabeled antibody fragments. thno.org This strategy could be particularly advantageous for delivering a high dose of radiation to the tumor in a therapeutic setting while minimizing systemic toxicity.

Exploration of this compound in Research Beyond Neuroendocrine System Biology

While ¹²⁴I-Iobenguane is primarily associated with the imaging of neuroendocrine tumors due to their high expression of NET, its utility is being explored in other areas of research. researchgate.net The norepinephrine transporter is also present in other tissues, opening up possibilities for new applications.

One notable area is cardiovascular imaging. The heart has sympathetic innervation, and changes in NET function are implicated in various cardiac conditions, including heart failure. researchgate.netjacc.org ¹²³I-Iobenguane is already used for cardiac imaging to assess sympathetic nerve integrity and for risk stratification in heart failure patients. researchgate.netjacc.org The use of ¹²⁴I-Iobenguane with PET could offer higher resolution and more accurate quantification of cardiac NET expression, providing deeper insights into the pathophysiology of heart disease. researchgate.net

Furthermore, the central nervous system (CNS) also contains adrenergic neurons that express NET. Research using ¹²⁴I-Iobenguane could potentially shed light on neurological and psychiatric disorders where dysregulation of the noradrenergic system is suspected.

Advancements in Radiopharmaceutical Design Principles for Iodine-124 Labeled Compounds

The development of new ¹²⁴I-labeled radiopharmaceuticals, including iobenguane analogs, benefits from ongoing advancements in radiolabeling chemistry. nih.govacs.org The choice of radionuclide is a critical aspect of radiotracer design, and the 4.2-day half-life of ¹²⁴I is advantageous for studying biological processes that occur over several days and for imaging large molecules like antibodies that have slow pharmacokinetics. nih.govmdpi.com

Key advancements include the development of more efficient and milder radioiodination techniques. acs.org Traditional methods often required harsh conditions that could damage sensitive molecules. Newer methods, such as those using organometallic precursors or enzymatic catalysis, allow for the radiolabeling of a wider range of compounds under gentler conditions, preserving their biological activity. mdpi.com

Another important aspect is the development of prosthetic groups, which are small molecules that are first radiolabeled with ¹²⁴I and then attached to a larger targeting molecule. mdpi.com This indirect labeling approach can be more efficient and provide better control over the final radiopharmaceutical's properties.

AdvancementDescriptionImpact on ¹²⁴I-Iobenguane and other Tracers
Efficient Radioiodination Development of milder and more efficient labeling reactions. acs.orgEnables the labeling of a broader range of sensitive biomolecules, improving radiochemical purity. mdpi.com
Prosthetic Groups Use of pre-labeled small molecules for conjugation to targeting vectors. mdpi.comOffers a versatile and controllable method for radiolabeling complex molecules like antibodies.
Isotope Production Improved methods for producing high-purity ¹²⁴I. mdpi.comEnsures the quality and consistency of the final radiopharmaceutical product.

Potential for Iodine-124 Iobenguane in Basic Science Studies of Neurological and Cardiovascular Systems

Beyond its clinical and preclinical applications in oncology, ¹²⁴I-Iobenguane holds significant potential as a tool for basic science research. Its ability to non-invasively image and quantify NET expression in vivo makes it a valuable probe for studying the physiology and pathophysiology of the neurological and cardiovascular systems. researchgate.net

In neuroscience, ¹²⁴I-Iobenguane PET could be used in animal models to investigate the role of the noradrenergic system in learning, memory, stress, and various neurological disorders. It could help to understand how NET expression changes in response to different stimuli or therapeutic interventions.

In cardiovascular research, ¹²⁴I-Iobenguane can be used to study the remodeling of cardiac sympathetic innervation in models of heart failure, myocardial infarction, and arrhythmias. researchgate.netjacc.org This could lead to a better understanding of the mechanisms underlying these diseases and help in the development of new therapeutic strategies aimed at preserving or restoring normal cardiac nerve function. Recent studies have even challenged the long-held belief about how Iobenguane is taken up in the heart, suggesting a primary role for the extraneuronal transporter OCT3, which opens new avenues for research into cardiac imaging and heart failure prognosis. researchgate.net

Q & A

Q. What are the standard methodologies for ensuring the radiochemical purity of Iobenguane I-124?

Radiochemical purity is typically assessed using thin-layer chromatography (TLC) to separate free iodine-124 from the labeled compound. Additionally, gamma-ray spectroscopy is employed to confirm isotopic identity and detect impurities by analyzing characteristic γ-ray emissions (e.g., 1.691 MeV). Bacterial endotoxin testing and pH validation are also critical for clinical compliance .

Q. How is this compound synthesized, and what nuclear reactions are utilized for its production?

I-124 is primarily produced via the 124Te(p, n)124I nuclear reaction using a cyclotron. Targets are irradiated with protons, followed by chemical separation of iodine-124 from tellurium. Automated systems, such as those developed by Nagatsu et al. (2011), enable reproducible radiochemical yields (RCY) for large-scale production .

Q. What are the key pharmacokinetic parameters to monitor in preclinical studies of this compound?

Essential parameters include Tmax (time to peak concentration), Cmax (maximum concentration), and AUC (area under the curve). These are measured using PET/CT imaging in animal models (e.g., rabbits) to track vitreous cavity retention and systemic biodistribution .

Advanced Research Questions

Q. How can researchers optimize the spatial resolution of this compound in PET/MRI systems compared to other isotopes like Cu-64 or Zr-89?

I-124 exhibits superior spatial resolution due to its lower positron range (β+ energy: 2.138 MeV) and γ-ray emissions. Experimental protocols should compare imaging performance using standardized phantoms and quantify metrics like contrast recovery coefficients (CRCS) (22–72% for I-124) and background variability (4.4–11.3%) .

Q. What experimental strategies mitigate iodine-124 dissociation from its substrate during systemic biodistribution studies?

Decoupling of I-124 from the drug (e.g., anti-VEGF agents) can inflate thyroid uptake measurements. To address this, researchers should:

  • Quantify free iodine-124 in serum via size-exclusion chromatography .
  • Apply mathematical corrections to PET data to account for dissociation .
  • Validate results against immunoassay-based pharmacokinetic models .

Q. How can automated production systems for this compound be refined to improve radiochemical yield consistency?

Nagatsu et al.'s automated system uses encapsulated targets and real-time pH monitoring to stabilize reaction conditions. Optimization may involve adjusting proton beam energy (e.g., 12–18 MeV), target thickness, and post-irradiation purification steps (e.g., dry distillation) to minimize impurities .

Q. What methodologies resolve discrepancies in I-124 imaging data when comparing pre-therapy (I-124) and post-therapy (I-131) scans?

A 2022 study demonstrated concordance between I-124 and I-131 scans in pediatric patients by:

  • Administering low I-124 activity (≤222 MBq) to avoid tissue stunning .
  • Using standardized regions of interest (ROIs) for lesion quantification.
  • Validating results with histopathology or follow-up I-131 scans .

Q. How should researchers design clinical trials to evaluate this compound for pediatric pheochromocytoma dosimetry?

Trials must:

  • Incorporate weight-based dosing (3.7 MBq/kg for ≤50 kg patients).
  • Compare I-124 PET/CT findings with I-131 therapeutic outcomes.
  • Monitor long-term effects (e.g., thyroid dysfunction) due to iodine retention .

Data Contradiction Analysis

Q. How can conflicting reports on I-124’s intravitreal half-life be reconciled in pharmacokinetic models?

Discrepancies arise from differences in radiolabel stability and measurement techniques. For example:

  • I-124 bevacizumab’s half-life in rabbits (4.2 days via PET) aligns with immunoassay data, whereas free iodine-124 clearance is faster.
  • Studies must distinguish between intact drug clearance and free iodine kinetics using dual-tracer methodologies .

Q. What factors explain variability in I-124’s CRCS values across PET imaging studies?

Variability is influenced by:

  • Scanner resolution (e.g., time-of-flight vs. conventional PET).
  • Reconstruction algorithms (e.g., OSEM vs. Bayesian).
  • Lesion size and background activity. Standardizing imaging protocols and phantoms can reduce inter-study variability .

Methodological Best Practices

  • Preclinical Studies : Use rabbit models for intravitreal pharmacokinetics, ensuring thyroid blocking agents (e.g., potassium iodide) are administered to minimize iodine uptake artifacts .
  • Clinical Translation : Follow International Commission on Radiological Protection (ICRP) guidelines for radiation safety and validate radiochemical purity per pharmacopeial standards (e.g., USP<825>) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.